molecular formula C9H10O4 B117652 2-(methoxymethoxy)benzoic Acid CAS No. 5876-91-5

2-(methoxymethoxy)benzoic Acid

Cat. No.: B117652
CAS No.: 5876-91-5
M. Wt: 182.17 g/mol
InChI Key: ARNVPLFYBZBHPU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methoxymethoxy)benzoic acid typically involves the etherification of 2-hydroxybenzoic acid (salicylic acid) with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Salicylic Acid+Methoxymethyl ChlorideNaOH, DMF2-(Methoxymethoxy)benzoic Acid\text{Salicylic Acid} + \text{Methoxymethyl Chloride} \xrightarrow{\text{NaOH, DMF}} \text{this compound} Salicylic Acid+Methoxymethyl ChlorideNaOH, DMF​2-(Methoxymethoxy)benzoic Acid

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar process, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), Nucleophiles (e.g., NH3, RSH)

Major Products:

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Various substituted benzoic acid derivatives

Scientific Research Applications

2-(Methoxymethoxy)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds.

    Medicine: Research is ongoing into its potential use as a non-steroidal anti-inflammatory drug (NSAID) due to its structural resemblance to salicylic acid.

    Industry: It is used in the production of dyes, fragrances, and as a precursor for various chemical syntheses.

Mechanism of Action

The mechanism of action of 2-(methoxymethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxymethoxy group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets more effectively. The compound may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    2-Methoxybenzoic Acid (o-Anisic Acid): Similar structure but lacks the methoxymethoxy group.

    Salicylic Acid: The parent compound, with a hydroxyl group instead of the methoxymethoxy group.

    4-Methoxybenzoic Acid (p-Anisic Acid): Similar structure but with the methoxy group at the para position.

Uniqueness: 2-(Methoxymethoxy)benzoic acid is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(methoxymethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-6-13-8-5-3-2-4-7(8)9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNVPLFYBZBHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446016
Record name 2-(methoxymethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5876-91-5
Record name 2-(methoxymethoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2′,3-O-Isopropylidene-5′-O-(sulfamoyl)aristeromycin. This was prepared from 2′,3′-O-isopropylidenearisteromycin (290 mg, 0.95 mmol, 1.0 equiv) using the general procedure for sulfamoylation. Purification by flash chromatography (4:1 EtOAc/MeOH) afforded the title compound as a thick oil (230 mg, 63%): Rf 0.70 (3:1 EtOAc/MeOH); [α]20D −6.6 (c 1.8, CH3OH); 1H NMR (600 MHz, CD3OD) δ 1.29 (s, 3H), 1.54 (s, 3H), 2.37 (q, J=12.0 Hz, 1H), 2.46-2.54 (m, 1H), 2.54-2.64 (m, 1H), 4.24 (dd, J=16.2, 6.6 Hz, 1H), 4.28 (dd, J=16.2, 6.6 Hz, 1H), 4.70 (t, J=6.0 Hz, 1H), 4.88-4.96 (m, 1H), 5.09 (t, J=6.6 Hz, 1H), 8.19 (s, 1H), 8.21 (s, 1H); 13C NMR (150 MHz, CDCl3) δ 25.4, 27.7, 34.9, 44.5, 62.6, 71.1, 82.2, 84.8, 115.3, 120.6, 141.6, 150.7, 153.6, 157.4. b. N-Hydroxysuccinimidyl 2-(methoxymethoxy)benzoate. A solution of LiOH (660 mg, 27.5 mmol, 3.0 equiv) in MeOH (18 mL) and water (2 mL) was added to methyl 2-(methoxymethoxy)benzoate (1.81 g, 9.17 mmol, 1.0 equiv) and the reaction mixture was refluxed for 4 hours. The reaction mixture was concentrated and the residue was dissolved in H2O (20 mL) and the pH was adjusted to 3 then extracted with EtOAc (3×50 mL). The combined organic extracts were concentrated to afford 2-(methoxymethoxy)benzoic acid (1.56 g, 93%) which was directly carried onto the next step: 1H NMR (600 MHz, CDCl3) δ 3.54 (s, 3H), 5.34 (s, 2H), 7.15 (t, J=7.8 Hz, 1H), 7.26 (d, J=8.4 Hz, 1H), 7.51 (t, J=9.0 Hz, 1H), 8.14 (d, J=7.8 Hz, 1H); 13C NMR (150 MHz, CDCl3) δ 57.0, 95.8, 115.1, 118.4, 122.9, 133.5, 134.9, 156.2, 166.0.
Name
EtOAc MeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
N-Hydroxysuccinimidyl 2-(methoxymethoxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
660 mg
Type
reactant
Reaction Step Three
Quantity
1.81 g
Type
reactant
Reaction Step Three
Name
Quantity
18 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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